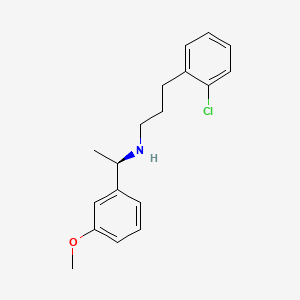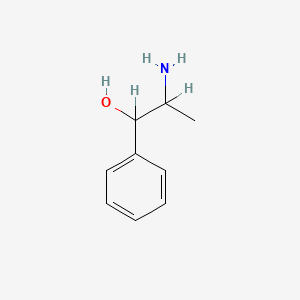
Phenylpropanolamine
Übersicht
Beschreibung
Phenylpropanolamine is an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine (PPA) binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, PPA indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.
Wissenschaftliche Forschungsanwendungen
Impact on Blood Pressure
Phenylpropanolamine (PPA) is known for its effects on blood pressure. Research has shown that oral PPA can lead to a significant increase in systolic blood pressure. This effect is more pronounced with immediate release formulations, higher doses of medication, and shorter-term administration. It's noteworthy that individuals with controlled hypertension are not at a higher risk of blood pressure elevation due to PPA. Studies have emphasized the need for clinicians to be aware of PPA's potential to cause a small yet significant increase in systolic blood pressure, highlighting its importance in medical considerations (Salerno et al., 2005).
Pharmacological Concerns and Clinical Trials
The use of PPA, particularly as an anorectic, has been a subject of debate due to its association with adverse clinical events. Although these associations might be non-causal, considering PPA's extensive usage, the review of clinical trials aimed to assess the impact of PPA on blood pressure provides valuable insights. The trials included a variety of subjects, such as sedentary, healthy volunteers, as well as overweight and moderately hypertensive individuals. The analysis concluded that PPA is an over-the-counter drug with an acceptable safety margin, hinting at its widespread and regulated use (Morgan & Funderburk, 1992).
Weight Loss and Treatment of Obesity
Research has indicated that some medications used for weight loss and the management of obesity, including PPA, have been associated with considerable morbidity and mortality. Safety concerns have led to the withdrawal of certain drugs, with PPA being withdrawn due to an increased risk of hemorrhagic stroke. The safety and efficacy of drug therapies like PPA have been under scrutiny, especially concerning their long-term effects and the potential risks they pose. This underscores the critical need for post-marketing surveillance to fully elucidate the adverse effect profiles of such drugs (Ioannides-Demos et al., 2006).
Application in Cold Remedies and Appetite Suppressants
Phenylpropanolamine had been widely used as a component in cold remedies and appetite suppressants. However, its use has declined significantly due to safety concerns, particularly the increased risk of hemorrhagic stroke. The review and analysis of research conducted in various countries have been instrumental in understanding the pharmacologic and clinical features of PPA, including its impact on blood pressure, heart rate, or vasculitis, and its association with hemorrhagic stroke, especially among younger women. This extensive review has been vital in highlighting the need for careful consideration and monitoring of PPA usage in specific populations (Seungmin Lee et al., 2004).
Eigenschaften
CAS-Nummer |
48115-38-4 |
|---|---|
Produktname |
Phenylpropanolamine |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
InChI-Schlüssel |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powde |
melting_point |
101-101.5 °C |
Andere CAS-Nummern |
48115-38-4 14838-15-4 37577-07-4 492-41-1 |
Piktogramme |
Irritant |
Löslichkeit |
Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Synonyme |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Dampfdruck |
8.67X10-4 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

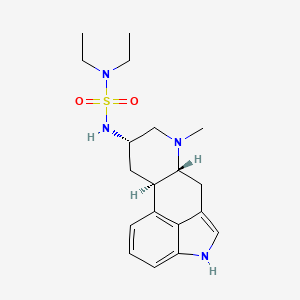

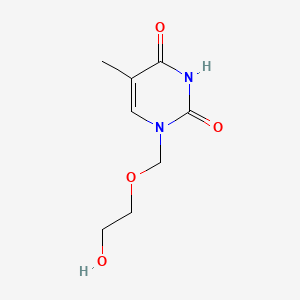

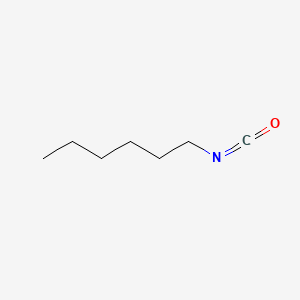
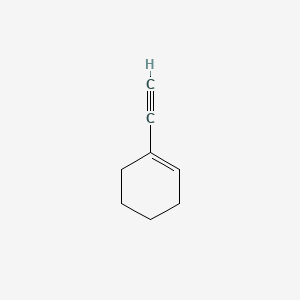
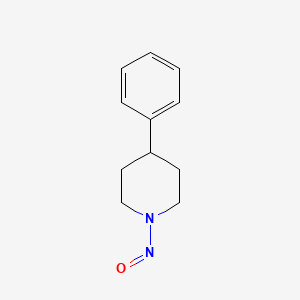
![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)
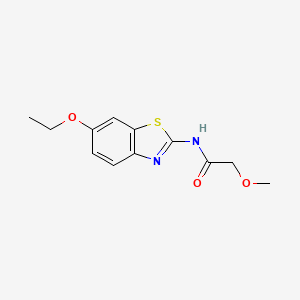

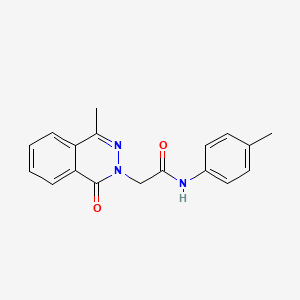
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)

